molecular formula C22H23ClN2O3 B7752397 N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE

N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE

Cat. No.: B7752397
M. Wt: 398.9 g/mol
InChI Key: HYHICOOCSYDHAI-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound that features a benzofuran core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzofuran core followed by functionalization at various positions. Key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate electrophiles.

    Introduction of the Pyrrolidine Group: This step often involves nucleophilic substitution reactions where a pyrrolidine moiety is introduced.

    Functional Group Modifications: Various functional groups such as hydroxyl, methyl, and chloro groups are introduced through standard organic reactions like halogenation, methylation, and hydroxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove certain functional groups or to alter the oxidation state of specific atoms.

    Substitution: Halogen atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the halogen atoms.

Scientific Research Applications

N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its benzofuran core. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3/c1-13-16(23)6-5-7-17(13)24-22(27)20-14(2)28-19-9-8-18(26)15(21(19)20)12-25-10-3-4-11-25/h5-9,26H,3-4,10-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHICOOCSYDHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(OC3=C2C(=C(C=C3)O)CN4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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